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Compound of Interest

Compound Name:
(2-Cyclopropyl-1,3-oxazol-5-

yl)methanamine

CAS No.: 1226290-67-0

Cat. No.: B2454767

Get Quote

Executive Summary: The "Escape from Flatland"
In Fragment-Based Drug Design (FBDD), the oxazole ring is a privileged scaffold due to its

ability to act as a rigid linker and a hydrogen bond acceptor/donor. However, simple alkyl-

oxazoles often suffer from rapid metabolic clearance and a lack of 3D complexity (flatness).

This guide focuses on the 2-cyclopropyl-1,3-oxazol-4-amine fragment. This specific substitution

pattern is selected for three mechanistic reasons:

Metabolic Armor: The cyclopropyl group at C2 blocks the primary site of metabolic oxidation

often seen in alkyl chains, while inhibiting CYP450 enzymes less aggressively than furan or

thiophene isosteres.

The "Magic Methyl" Alternative: The cyclopropyl group adds lipophilicity and fills hydrophobic

pockets similarly to an isopropyl group but with restricted conformation, reducing the entropic

penalty upon binding.
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Vector Availability: The C4-amine provides a versatile handle for amide coupling, urea

formation, or Buchwald-Hartwig aminations, allowing for rapid "fragment growing" into the

solvent-exposed regions of a protein pocket.

Chemoinformatics Profile
Before synthesis, we validate the fragment against the Astex Rule of 3 to ensure it remains a

viable starting point for lead optimization.

Property
2-Cyclopropyl-
oxazol-4-amine

Astex Rule of 3
Limit

Status

Molecular Weight (Da) ~124.14 < 300
Pass (High Growth

Potential)

cLogP ~0.8 - 1.1 < 3 Pass (Ideal LipE)

H-Bond Donors 2 (NH₂) < 3 Pass

H-Bond Acceptors 2 (N, O) < 3 Pass

Rotatable Bonds 1 (C-N) < 3 Pass (Rigid Core)

PSA (Å²) ~52 < 60 Pass

Insight: The low molecular weight (<130 Da) is critical. It allows the addition of significant mass

(up to 300 Da) during the "hit-to-lead" phase without violating Lipinski’s Rule of 5 in the final

drug candidate.

Experimental Protocol: Synthesis of the Fragment
Objective: Scalable synthesis of tert-butyl (2-cyclopropyloxazol-4-yl)carbamate (protected

amine) and subsequent deprotection. Rationale: Direct synthesis of 4-amino oxazoles is

unstable. The Curtius Rearrangement route is the industry standard for generating

heteroaromatic amines safely.

Stage 1: Hantzsch Cyclization
Reagents: Cyclopropanecarboxamide (1.0 eq), Ethyl Bromopyruvate (1.1 eq), NaHCO₃ (2.5

eq).
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Solvent: Ethanol (Anhydrous).

Procedure:

Dissolve cyclopropanecarboxamide in EtOH.

Add Ethyl Bromopyruvate dropwise at 0°C.

Reflux for 6 hours. Monitor by LCMS for the intermediate hydroxy-oxazoline.

Critical Step: Dehydration often requires a second step. If LCMS shows intermediate, treat

crude with Trifluoroacetic Anhydride (TFAA) in DCM to force aromatization.

Output: Ethyl 2-cyclopropyloxazole-4-carboxylate.

Stage 2: Hydrolysis & Curtius Rearrangement
Hydrolysis: Treat ester with LiOH (THF/Water, 1:1) at RT for 2h. Acidify to pH 3 to precipitate

the carboxylic acid.

Rearrangement Reagents: Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA,

1.2 eq), tert-Butanol (excess).

Procedure:

Dissolve the carboxylic acid in dry Toluene.

Add TEA and DPPA. Stir at RT for 30 min (Acyl azide formation).

Safety Warning: Heat to 80°C cautiously to induce rearrangement to the isocyanate

(observe N₂ evolution).

Once gas evolution ceases, add excess tert-Butanol and reflux for 12 hours.

Workup: Standard aqueous workup (EtOAc/Brine). Purify via Flash Chromatography

(Hexane/EtOAc).

Deprotection (On Demand): Treat with 4M HCl in Dioxane for 1 hour to generate the 2-

cyclopropyl-1,3-oxazol-4-amine hydrochloride salt.
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Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the subsequent FBDD decision

tree.
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Caption: Figure 1. Integrated workflow from Curtius-based synthesis of the oxazole core to

biophysical screening and lead optimization strategies.

Experimental Protocol: Screening via STD-NMR
Objective: Detect binding of the fragment to the target protein (e.g., a Kinase or Bromodomain)

using Saturation Transfer Difference (STD) NMR.[1][2][3][4][5] This technique is preferred for

fragments due to its sensitivity to weak binders (

~ mM range).

Sample Preparation
Protein: 20 µM purified target protein in deuterated buffer (PBS, pH 7.4, 10% D₂O).

Note: Ensure protein is stable at 20 µM; aggregates cause false positives.

Ligand (Fragment): 400 µM - 1 mM (20-50x excess).

Control: Sample containing Ligand only (no protein) to rule out artifacts.

Acquisition Parameters (Bruker/Varian)
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Pulse Sequence:stddiff (Bruker).

On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).

Off-Resonance Irradiation: 30 ppm (Control).

Saturation Time: 2.0 seconds (Gaussian pulse train).

Scans: 128 - 512 scans (Fragments require high signal-to-noise).

Data Analysis (The "Trustworthiness" Check)
Subtraction: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

Validation:

Positive Hit: Ligand signals appear in the difference spectrum (indicating magnetization

transfer from protein to ligand).

Epitope Mapping: The protons showing the strongest STD effect (highest intensity in

difference spectrum) are in closest contact with the protein surface. For our scaffold, if the

cyclopropyl protons show high STD signal, the fragment is likely burying the hydrophobic

group into a pocket.

Hit-to-Lead Optimization Strategy
Once binding is confirmed, the 2-cyclopropyl-1,3-oxazol-4-amine serves as a "super-fragment."

Vector 1: The Amine (N-Growth)
The primary growth vector is the C4-amine.

Action: React with diverse acyl chlorides or sulfonyl chlorides.

Goal: Reach the "Hinge Region" (in kinases) or solvent front.

Chemistry: Amide coupling is high-yielding and maintains the flatness required for the linker,

while the cyclopropyl group anchors the molecule.
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Vector 2: The C5 Position (C-H Activation)
The C5 position of the oxazole is susceptible to direct arylation.

Action: Pd-catalyzed C-H arylation using Aryl Iodides.

Goal: Access adjacent hydrophobic pockets (e.g., the Gatekeeper region).

Reference Protocol: Use

,

, and

in DMF at 120°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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